molecular formula C22H20N4O2S2 B2450089 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114915-10-4

3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2450089
CAS No.: 1114915-10-4
M. Wt: 436.55
InChI Key: UIDYNWZTUIYOCH-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
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Biological Activity

The compound 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule characterized by its heterocyclic structure, which includes a pyridazine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H22N4O3S\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

IUPAC Name: 6-(4-ethoxyphenyl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one.

This compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of the oxadiazole ring is particularly significant, as oxadiazoles are known for their diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cancer-related pathways warrant further investigation to elucidate its potential as an anticancer agent .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented to exhibit significant antibacterial and antifungal effects. The presence of the methylsulfanyl group may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to heterocyclic compounds similar to this pyridazine derivative. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Further studies are needed to confirm whether this specific compound exhibits similar anti-inflammatory activity .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: It could interact with various receptors, altering cellular signaling pathways.
  • Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antitumor Activity: A study on oxadiazole derivatives showed significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Efficacy: Research indicated that methylsulfanyl-substituted compounds exhibited potent antibacterial activity against resistant strains .
  • Inflammation Models: Compounds with similar structures demonstrated reduced inflammation in animal models through cytokine modulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
AntimicrobialSignificant antibacterial
Anti-inflammatoryReduced cytokine levels

Properties

IUPAC Name

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-3-27-17-8-4-15(5-9-17)19-12-13-21(25-24-19)30-14-20-23-22(26-28-20)16-6-10-18(29-2)11-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYNWZTUIYOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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